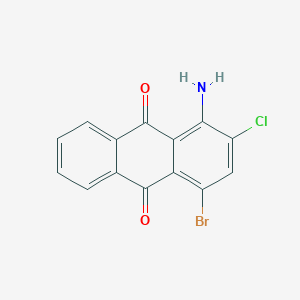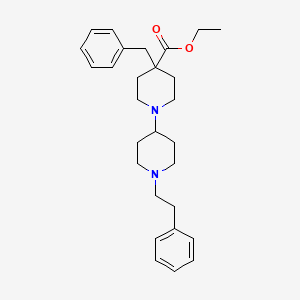![molecular formula C17H15Cl4NO4S2 B5014762 Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate](/img/structure/B5014762.png)
Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trichloromethyl group, a chlorophenyl group, and a sulfonylamino group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylsulfonyl chloride with 2,2,2-trichloroethylamine to form an intermediate product. This intermediate is then reacted with 4-mercaptophenylacetic acid methyl ester under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group or the sulfonylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with enzymes or receptors, modulating their activity. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicofol: A similar compound with a trichloromethyl group and chlorophenyl group, used as an acaricide.
4-Methyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)-thioureido)-ethyl)-benzamide: Another related compound with similar structural features.
Uniqueness
Methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylamino group, in particular, differentiates it from other similar compounds, providing unique interactions with biological targets.
Propriétés
IUPAC Name |
methyl 2-[4-[2,2,2-trichloro-1-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl4NO4S2/c1-26-15(23)10-27-13-6-2-11(3-7-13)16(17(19,20)21)22-28(24,25)14-8-4-12(18)5-9-14/h2-9,16,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPPMJUAEJDPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl4NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-butyl-1H-imidazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5014682.png)
![N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide](/img/structure/B5014689.png)
![(2,3-difluorobenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5014697.png)
![(5E)-1-(3-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5014700.png)

![pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5014715.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5014721.png)
![3-Methyl-4-[(4-methylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B5014729.png)
![N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5014735.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B5014740.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5014774.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}acetamide](/img/structure/B5014779.png)
![N-allyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5014785.png)
